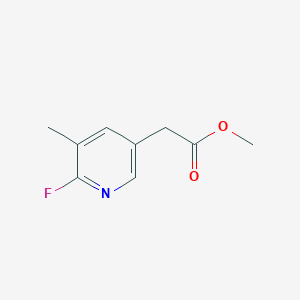
4-(((1H-Imidazol-5-yl)methyl)thio)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1H-Imidazol-5-yl)methyl)thio)aniline is a compound that features an imidazole ring, a sulfur atom, and an aniline group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-Imidazol-5-yl)methyl)thio)aniline typically involves the reaction of 4-chloromethylbenzenamine with 1H-imidazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-(((1H-Imidazol-5-yl)methyl)thio)aniline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated imidazole derivatives.
科学的研究の応用
4-(((1H-Imidazol-5-yl)methyl)thio)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(((1H-Imidazol-5-yl)methyl)thio)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or protein function. The sulfur atom can form covalent bonds with electrophilic centers, leading to inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 4-(1H-Imidazol-4-yl)aniline
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-Imidazol-2-yl)aniline
Uniqueness
4-(((1H-Imidazol-5-yl)methyl)thio)aniline is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This makes it a valuable compound for developing new drugs and materials.
特性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
4-(1H-imidazol-5-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C10H11N3S/c11-8-1-3-10(4-2-8)14-6-9-5-12-7-13-9/h1-5,7H,6,11H2,(H,12,13) |
InChIキー |
CFBGTVQOQGZKJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)SCC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



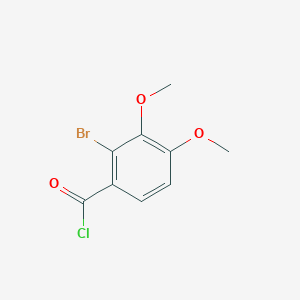
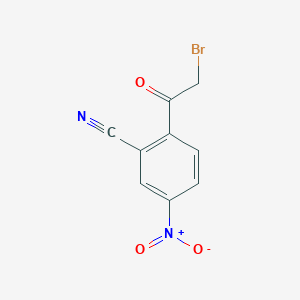
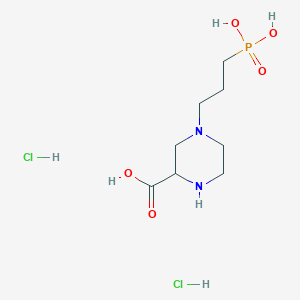
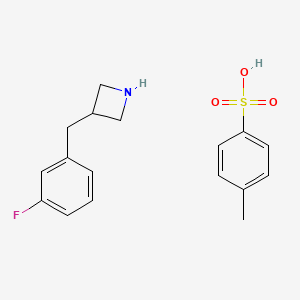
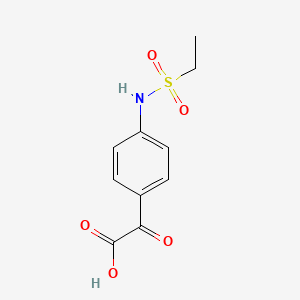
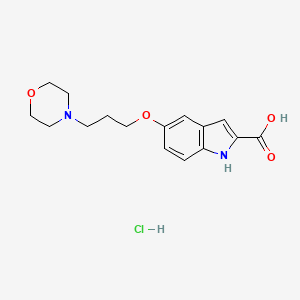
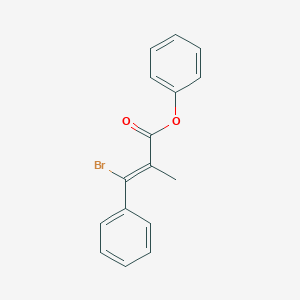
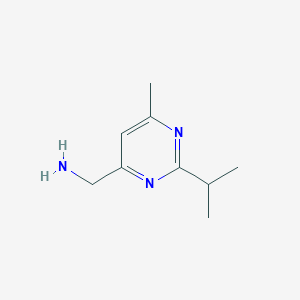
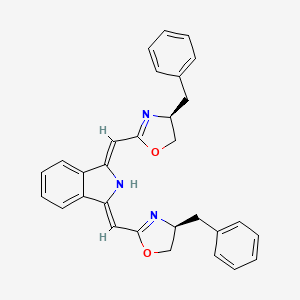

![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)
